- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)
![7-Chlorobenzo[b]thiophene structure](https://fr.kuujia.com/scimg/cas/90407-14-0x500.png)
7-Chlorobenzo[b]thiophene structure
Nom du produit:7-Chlorobenzo[b]thiophene
Numéro CAS:90407-14-0
Le MF:C8H5ClS
Mégawatts:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812
7-Chlorobenzo[b]thiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Chlorobenzo[b]thiophene
- 7-chloro-1-benzothiophene
- 7-CHLORO-BENZO[B]THIOPHENE
- Benzo[b]thiophene,7-chloro-
- Benzo[b]thiophene, 7-chloro-
- 7-chlorobenzothiophene
- GKWIITWUDNYXMG-UHFFFAOYSA-N
- FCH839645
- 5048AC
- AK116287
- AX8110506
- 7-Chlorobenzo[b]thiophene (ACI)
- 90407-14-0
- J-519213
- DB-026985
- AS-42000
- SCHEMBL594318
- CS-B1087
- AKOS006275448
- DTXSID00453774
- SY242970
- MFCD00130097
- EN300-3458695
-
- MDL: MFCD00130097
- Piscine à noyau: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- La clé Inchi: GKWIITWUDNYXMG-UHFFFAOYSA-N
- Sourire: ClC1C2=C(C=CS2)C=CC=1
Propriétés calculées
- Qualité précise: 167.98000
- Masse isotopique unique: 167.980049
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 126
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 28.2
Propriétés expérimentales
- Le PSA: 28.24000
- Le LogP: 3.55470
7-Chlorobenzo[b]thiophene Informations de sécurité
7-Chlorobenzo[b]thiophene Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
7-Chlorobenzo[b]thiophene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B1087-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 5g |
$1050.0 | 2022-04-26 | |
abcr | AB448609-250mg |
7-Chloro-benzo[b]thiophene, 95%; . |
90407-14-0 | 95% | 250mg |
€150.40 | 2025-02-14 | |
ChemScence | CS-B1087-100mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 100mg |
$105.0 | 2022-04-26 | |
Ambeed | A811166-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 5g |
$644.0 | 2023-09-02 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$240 | 2021-08-05 | |
eNovation Chemicals LLC | D747363-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95% | 5g |
$980 | 2024-06-07 | |
Chemenu | CM129467-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 1g |
$466 | 2021-08-05 | |
Chemenu | CM129467-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 5g |
$1625 | 2021-08-05 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$68 | 2024-07-20 | |
Enamine | EN300-3458695-2.5g |
7-chloro-1-benzothiophene |
90407-14-0 | 95.0% | 2.5g |
$389.0 | 2025-03-18 |
7-Chlorobenzo[b]thiophene Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Référence
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Référence
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Référence
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
Synthetic Routes 5
Conditions de réaction
Référence
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Référence
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrogen sulfide
Référence
- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetyleneZhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Référence
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
7-Chlorobenzo[b]thiophene Raw materials
- Adamantane-1-thiol
- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- 7-Chloro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Bromo-1,1-diethoxyethane
- Benzo[b]thiophen-3(2H)-one,7-chloro-
- 2-Chlorothiophenol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
7-Chlorobenzo[b]thiophene Preparation Products
7-Chlorobenzo[b]thiophene Littérature connexe
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Pureté:99%/99%
Quantité:1g/5g
Prix ($):166.0/580.0